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molecular formula C11H18N4 B8501420 1-(5-Ethylpyrimidin-2-yl)piperidin-4-amine

1-(5-Ethylpyrimidin-2-yl)piperidin-4-amine

Cat. No. B8501420
M. Wt: 206.29 g/mol
InChI Key: KAMPFUUNFBLDCP-UHFFFAOYSA-N
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Patent
US08754226B2

Procedure details

A solution of tert-butyl 1-(5-ethylpyrimidin-2-yl)piperidin-4-ylcarbamate (3.2 g, 10 mmol) in 50% TFA/CH2Cl2 (30 mL) was stirred at ambient temperature for 1 hour. The mixture was concentrated in vacuo. The residue was dissolved in EtOAc (200 mL) and washed with saturated sodium carbonate (200 mL) then brine. The combined organic layers were dried over MgSO4, filtered and concentrated in vacuo to yield (1-(5-ethylpyrimidin-2-yl)piperidin-4-amine (2.2 g, 11 mmol, 100%). Mass spectrum (apci) m/z=207.1 (M+H).
Name
tert-butyl 1-(5-ethylpyrimidin-2-yl)piperidin-4-ylcarbamate
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
TFA CH2Cl2
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:4]=[N:5][C:6]([N:9]2[CH2:14][CH2:13][CH:12]([NH:15]C(=O)OC(C)(C)C)[CH2:11][CH2:10]2)=[N:7][CH:8]=1)[CH3:2]>C(O)(C(F)(F)F)=O.C(Cl)Cl>[CH2:1]([C:3]1[CH:4]=[N:5][C:6]([N:9]2[CH2:10][CH2:11][CH:12]([NH2:15])[CH2:13][CH2:14]2)=[N:7][CH:8]=1)[CH3:2] |f:1.2|

Inputs

Step One
Name
tert-butyl 1-(5-ethylpyrimidin-2-yl)piperidin-4-ylcarbamate
Quantity
3.2 g
Type
reactant
Smiles
C(C)C=1C=NC(=NC1)N1CCC(CC1)NC(OC(C)(C)C)=O
Name
TFA CH2Cl2
Quantity
30 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O.C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in EtOAc (200 mL)
WASH
Type
WASH
Details
washed with saturated sodium carbonate (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1C=NC(=NC1)N1CCC(CC1)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 11 mmol
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 110%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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